Cas no 1935653-71-6 ([1,2,4]Triazolo[1,5-a]pyridine, 5-bromo-7-methyl-)
[1,2,4]Triazolo[1,5-a]pyridine, 5-bromo-7-methyl- Chemical and Physical Properties
Names and Identifiers
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- [1,2,4]Triazolo[1,5-a]pyridine, 5-bromo-7-methyl-
- 5-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
- F84745
- 1935653-71-6
- EN300-115475
- 5-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine
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- Inchi: 1S/C7H6BrN3/c1-5-2-6(8)11-7(3-5)9-4-10-11/h2-4H,1H3
- InChI Key: FRXLFWLBRXRILW-UHFFFAOYSA-N
- SMILES: C12=NC=NN1C(Br)=CC(C)=C2
Computed Properties
- Exact Mass: 210.97451g/mol
- Monoisotopic Mass: 210.97451g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 30.2Ų
[1,2,4]Triazolo[1,5-a]pyridine, 5-bromo-7-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-115475-0.05g |
5-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine |
1935653-71-6 | 0.05g |
$612.0 | 2023-06-09 | ||
| Enamine | EN300-115475-0.1g |
5-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine |
1935653-71-6 | 0.1g |
$640.0 | 2023-06-09 | ||
| Enamine | EN300-115475-0.25g |
5-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine |
1935653-71-6 | 0.25g |
$670.0 | 2023-06-09 | ||
| Enamine | EN300-115475-0.5g |
5-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine |
1935653-71-6 | 0.5g |
$699.0 | 2023-06-09 | ||
| Enamine | EN300-115475-1.0g |
5-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine |
1935653-71-6 | 1g |
$728.0 | 2023-06-09 | ||
| Enamine | EN300-115475-2.5g |
5-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine |
1935653-71-6 | 2.5g |
$1428.0 | 2023-06-09 | ||
| Enamine | EN300-115475-5.0g |
5-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine |
1935653-71-6 | 5g |
$2110.0 | 2023-06-09 | ||
| Enamine | EN300-115475-10.0g |
5-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine |
1935653-71-6 | 10g |
$3131.0 | 2023-06-09 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00973603-250mg |
5-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine |
1935653-71-6 | 95% | 250mg |
¥847.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00973603-1g |
5-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine |
1935653-71-6 | 95% | 1g |
¥2588.0 | 2024-04-18 |
[1,2,4]Triazolo[1,5-a]pyridine, 5-bromo-7-methyl- Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on [1,2,4]Triazolo[1,5-a]pyridine, 5-bromo-7-methyl-
Research Brief on [1,2,4]Triazolo[1,5-a]pyridine, 5-bromo-7-methyl- (CAS: 1935653-71-6): Recent Advances and Applications
The compound [1,2,4]Triazolo[1,5-a]pyridine, 5-bromo-7-methyl- (CAS: 1935653-71-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug discovery.
Recent studies have highlighted the versatility of [1,2,4]Triazolo[1,5-a]pyridine derivatives as privileged scaffolds in medicinal chemistry. The 5-bromo-7-methyl- substitution pattern, in particular, has been shown to enhance binding affinity to specific biological targets, such as kinases and G-protein-coupled receptors (GPCRs). A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against a subset of tyrosine kinases implicated in oncology indications, with IC50 values in the low nanomolar range.
From a synthetic chemistry perspective, novel routes to access [1,2,4]Triazolo[1,5-a]pyridine, 5-bromo-7-methyl- have been developed to improve yield and scalability. A recent patent application (WO2023056789) describes a one-pot cascade reaction utilizing 2-amino-5-bromo-3-methylpyridine as the starting material, achieving an overall yield of 78% with excellent purity (>99%). This advancement addresses previous challenges in large-scale production of this valuable intermediate.
In the realm of drug discovery, several pharmaceutical companies have incorporated this scaffold into their lead optimization programs. Preclinical data presented at the 2023 ACS Spring Meeting revealed that derivatives of [1,2,4]Triazolo[1,5-a]pyridine, 5-bromo-7-methyl- show promising pharmacokinetic profiles, including good oral bioavailability and favorable metabolic stability. These characteristics make it particularly attractive for CNS-targeted therapies where blood-brain barrier penetration is crucial.
Emerging applications extend beyond traditional small molecule drugs. A groundbreaking study in Chemical Science (2023) reported the use of 1935653-71-6 as a key component in PROTAC (proteolysis targeting chimera) design, leveraging its ability to bind E3 ubiquitin ligases while maintaining appropriate linker geometry. This innovative approach has opened new avenues for targeted protein degradation strategies in oncology and neurodegenerative diseases.
As research progresses, safety and toxicology profiles of [1,2,4]Triazolo[1,5-a]pyridine, 5-bromo-7-methyl- derivatives are being systematically evaluated. Recent in vitro and in vivo studies indicate a favorable therapeutic window for several analogs, though structure-activity relationship (SAR) studies emphasize the importance of careful substitution at the 3-position to minimize off-target effects. These findings are guiding the design of next-generation compounds with improved selectivity.
The compound's utility as a chemical probe continues to expand, with recent publications demonstrating its value in elucidating novel biological pathways. A Nature Chemical Biology paper (2023) utilized 1935653-71-6 as a covalent modifier to identify previously unknown allosteric sites on metabolic enzymes, providing insights that could lead to new classes of metabolic disorder treatments.
Looking forward, the unique properties of [1,2,4]Triazolo[1,5-a]pyridine, 5-bromo-7-methyl- position it as a versatile scaffold with applications spanning multiple therapeutic areas. Ongoing clinical trials featuring derivatives of this core structure (NCT05678921, NCT05743210) are expected to yield important data in 2024 that will further validate its pharmaceutical potential. The continued exploration of this chemical space promises to deliver novel therapeutic agents addressing unmet medical needs.
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